REACTION_CXSMILES
|
[CH2:1]1[O:14][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=CC=2)=[C:3]([C:4](O)=O)[O:2]1.[Br:15]Br.[Na].[C:18]([OH:21])(=[O:20])[CH3:19]>O>[CH2:1]1[O:14][C:7]2[CH:8]=[CH:13][C:12]([CH2:11][CH:19]([Br:15])[C:18]([OH:21])=[O:20])=[CH:4][C:3]=2[O:2]1 |^1:16|
|
Name
|
methylenedioxy cinnamic acid
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C1OC(C(=O)O)=C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir the homogeneous yellow solution for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
wash the filtercake with acetic acid/water
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
partition the residue between chloroform and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Redissolve the residue in chloroform
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC(C(=O)O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |